molecular formula C18H18Cl2N2O5S2 B2889957 diethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-87-4

diethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2889957
CAS No.: 864926-87-4
M. Wt: 477.37
InChI Key: QQJMGLFXFJZACF-UHFFFAOYSA-N
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Description

Diethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core substituted with dichlorothiophene and dicarboxylate groups. Its molecular complexity arises from the integration of a thiophene carboxamide moiety and a dihydrothienopyridine scaffold, which may confer unique electronic and steric properties.

Properties

IUPAC Name

diethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O5S2/c1-3-26-17(24)13-9-5-6-22(18(25)27-4-2)8-11(9)28-16(13)21-15(23)10-7-12(19)29-14(10)20/h7H,3-6,8H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJMGLFXFJZACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic compound with a complex structure that has garnered interest in the field of medicinal chemistry. Its molecular formula is C18H18Cl2N2O5S2C_{18}H_{18}Cl_2N_2O_5S^2 and it has a molecular weight of 477.37 g/mol. This compound is primarily investigated for its potential biological activities, particularly in the context of pharmacological applications.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core with multiple functional groups that contribute to its biological activity:

  • Molecular Formula: C18H18Cl2N2O5S2C_{18}H_{18}Cl_2N_2O_5S^2
  • CAS Number: 864926-87-4
  • IUPAC Name: diethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Biological Activity Overview

Research indicates that compounds similar to diethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine have demonstrated various biological activities including:

  • Antimicrobial Activity: Compounds containing thiophene derivatives have shown promising antimicrobial properties against various bacterial strains.
  • Anticancer Potential: Some studies suggest that derivatives of thienopyridine exhibit cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
  • Anti-inflammatory Effects: Certain thienopyridines have been reported to possess anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives and their mechanisms of action:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria,
AnticancerInduced apoptosis in cancer cell lines ,
Anti-inflammatoryReduced cytokine levels in vitro ,

Case Study: Anticancer Activity

A study conducted on thienopyridine derivatives demonstrated that they could inhibit the growth of various cancer cell lines through the induction of apoptosis. The mechanism was linked to the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins. This highlights the potential therapeutic applications of diethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine in oncology.

The biological activity of diethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation: Potential interactions with cellular receptors can lead to altered signaling pathways that affect cell proliferation and survival.

Comparison with Similar Compounds

Thieno[2,3-c]Pyridine Derivatives

The compound shares structural homology with antitubulin agents reported in , such as diethyl 2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (3g). Key differences include:

  • Substituents: The target compound features a 2,5-dichlorothiophene-3-carboxamido group, whereas 3g has a 3,4,5-trimethoxyanilino substituent. Chlorine atoms may enhance electrophilicity and metabolic stability compared to methoxy groups .
  • Spectral Data : NMR analysis () indicates that substituent-induced chemical shift variations occur predominantly in regions corresponding to the heterocyclic core, suggesting similar conformational flexibility but distinct electronic environments .

Imidazo[1,2-a]Pyridine Derivatives

Compounds like diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) () differ in their fused ring systems but retain dicarboxylate ester functionalities.

Melting Points and Yields

Compound Name Melting Point (°C) Yield (%) Key Substituents
Target Compound Not reported Not reported 2,5-Dichlorothiophene-3-carboxamido
Diethyl 2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (3g) 67–69 63 3,4,5-Trimethoxyanilino
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) 223–225 61 4-Bromophenyl, cyano, benzyl
  • Melting Points: The target compound’s dichlorothiophene group may increase rigidity and melting point relative to 3g but decrease it compared to bromophenyl/cyano-substituted derivatives like 2c .
  • Synthetic Efficiency : Yields for analogous compounds range from 54–70% (), suggesting moderate synthetic challenges for the target compound due to steric hindrance from the dichlorothiophene group .

Spectroscopic Profiles

  • NMR : In compounds like 3g and 2c, 1H NMR peaks for aromatic protons (δ 6.8–7.5 ppm) and ester methyl groups (δ 1.2–1.4 ppm) are conserved. The dichlorothiophene group in the target compound would likely exhibit distinct deshielding in 13C NMR (C-Cl: δ 120–140 ppm) .
  • Mass Spectrometry : HRMS data for analogues (e.g., 2c: [M+H]+ 550.0816) align with theoretical values, supporting the reliability of mass spectral characterization for the target compound .

Q & A

Q. What are the standard synthetic routes for preparing diethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate?

The synthesis typically involves multi-step condensation reactions. For example, a thieno[2,3-c]pyridine core is first constructed using precursors like 4-oxopiperidine carboxylates and cyanoacetate esters under reflux in methanol or ethanol. Subsequent functionalization with 2,5-dichlorothiophene-3-carboxamide is achieved via amide coupling reactions. Key steps require precise control of solvents (e.g., methanol, ethanol), temperature (reflux conditions), and purification by crystallization with ethyl ether, yielding intermediates with ~60–84% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms hydrogen and carbon environments, particularly the thiophene, pyridine, and ester moieties. Mass spectrometry (MS) via electrospray ionization (ESI) validates molecular weight ([M+1]+ signals). Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-Performance Liquid Chromatography (HPLC) monitors reaction progress and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Systematic optimization involves Design of Experiments (DoE) to test variables:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance amide coupling efficiency.
  • Catalysts : Use of coupling agents like HATU or EDCI for amide bond formation.
  • Temperature : Lower temperatures (0–5°C) during sensitive steps (e.g., acyl chloride formation) reduce side reactions. Evidence from analogous syntheses shows yields improve from 64% to 84% when switching from methanol to ethanol due to better intermediate solubility .

Q. How can researchers resolve conflicting spectroscopic data during structural elucidation?

Conflicting NMR signals (e.g., overlapping dihydrothienopyridine protons) are addressed by:

  • 2D NMR : HSQC and HMBC correlate ¹H-¹³C interactions to assign ambiguous peaks.
  • Deuterium exchange : Identifying exchangeable protons (e.g., NH in amide groups).
  • Cross-validation : Compare experimental IR and MS data with computational predictions (e.g., DFT calculations for vibrational modes) .

Q. What structural modifications enhance the compound's biological activity?

  • Electron-withdrawing groups : The 2,5-dichlorothiophene moiety increases electrophilicity, potentially improving target binding (e.g., enzyme active sites).
  • Ester vs. carboxylate : Diethyl esters enhance membrane permeability compared to free acids.
  • Ring saturation : Dihydrothienopyridine improves metabolic stability over fully aromatic analogs. Studies on similar thienopyridines show fluorinated benzamides (e.g., 2,6-difluoro) boost activity by 30–50% in tubulin inhibition assays .

Q. What computational methods predict the compound's interaction with biological targets?

  • Molecular docking : Simulate binding to targets like tubulin or kinase enzymes using crystal structures (PDB IDs).
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data.
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. For example, docking studies on analogous dihydropyridines reveal key hydrogen bonds with Asp26 and Tyr202 in calcium channels .

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